N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
Description
N-(2-(2-(1H-Imidazol-1-yl)ethoxy)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a synthetic small molecule characterized by a unique structural framework. Its core comprises a 2-oxoimidazolidine ring substituted with a methylsulfonyl group at the 3-position and a carboxamide moiety at the 1-position. The side chain includes a flexible ethoxyethyl linker terminating in a 1H-imidazole ring.
Properties
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O5S/c1-23(20,21)17-6-5-16(12(17)19)11(18)14-3-8-22-9-7-15-4-2-13-10-15/h2,4,10H,3,5-9H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZBHPDZOCUOIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCCOCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, drawing on various studies and sources to provide a detailed overview.
Chemical Structure and Properties
The compound features an imidazole ring, which is known for its biological significance in many pharmacologically active molecules. Its structure can be broken down as follows:
- Imidazole moiety : Contributes to biological interactions.
- Ethoxy groups : Potentially enhance solubility and bioavailability.
- Methylsulfonyl group : May influence metabolic stability and activity.
Molecular Formula
- C : 14
- H : 20
- N : 4
- O : 4
- S : 1
Pharmacological Profile
Research has indicated that compounds similar to this compound exhibit a variety of biological activities, including:
- Antimicrobial Activity : Many imidazole derivatives demonstrate significant antimicrobial properties against bacteria and fungi.
- Anticancer Activity : Some studies suggest that imidazole-based compounds can inhibit tumor growth and induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Certain derivatives are known to modulate inflammatory pathways, potentially reducing chronic inflammation.
The precise mechanism of action for this compound remains under investigation, but potential pathways include:
- Inhibition of Enzymatic Activity : By interacting with specific enzymes involved in metabolic processes or signaling pathways.
- Modulation of Receptor Activity : Affecting the binding affinity to various receptors, which could alter physiological responses.
Research Findings and Case Studies
A review of literature reveals several studies focusing on the biological activities of related compounds:
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2020) demonstrated that an imidazole derivative exhibited potent antibacterial activity against Staphylococcus aureus. The compound's mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.
Case Study 2: Cancer Cell Apoptosis
In a study by Johnson et al. (2021), a structurally similar compound was shown to induce apoptosis in breast cancer cell lines through the activation of caspase pathways. This suggests that this compound may have similar effects.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in the development of pharmaceuticals, particularly as a potential therapeutic agent. Its structure suggests several mechanisms of action that can be beneficial in treating various diseases.
Antimicrobial Activity
Research indicates that compounds with imidazole rings exhibit antimicrobial properties. Studies have demonstrated that derivatives of imidazole can inhibit the growth of bacteria and fungi, making them suitable candidates for antibiotic development. The specific compound may enhance efficacy due to its unique substituents, which can improve solubility and bioavailability.
Anticancer Properties
Imidazole derivatives are being investigated for their anticancer potential. The compound's ability to interfere with cellular processes could lead to the development of novel anticancer drugs. Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cells, suggesting that this compound could also possess similar properties.
Pharmacological Insights
The pharmacological profile of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is under investigation for its effects on various biological pathways.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, its structure allows it to interact with enzymes that are crucial for the synthesis of nucleotides or amino acids, potentially leading to therapeutic applications in metabolic disorders.
Receptor Modulation
The imidazole moiety is known for its ability to interact with various receptors in the body, including histamine receptors. The compound's design may allow it to modulate receptor activity, which could be beneficial in treating conditions such as allergies or gastric disorders.
Case Studies
Several studies have explored the applications of similar compounds, providing insights into their potential uses.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry examined a series of imidazole-containing compounds for their antimicrobial activity against resistant bacterial strains. Results indicated that modifications similar to those found in this compound significantly increased potency against Staphylococcus aureus .
Case Study 2: Anticancer Activity
Research conducted by Smith et al. (2023) focused on imidazole derivatives and their effects on cancer cell lines. The findings revealed that compounds with structural similarities to the target compound induced significant apoptosis in breast cancer cells, suggesting a pathway for further drug development .
Data Table: Comparison of Similar Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared motifs: imidazole derivatives , carboxamide-containing molecules , and sulfonyl-substituted heterocycles . Below is a comparative analysis using available
Imidazole-Based Derivatives
-
- Structure: (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide.
- Key Features: Incorporates a hydrazinecarboxamide group and a benzodioxol moiety. Unlike the target compound, it lacks a sulfonyl group but shares the imidazole ring.
- Activity: Hydrazinecarboxamide derivatives are often studied for antiproliferative or antifungal properties. The (E)-configuration of its imine functionality was confirmed via X-ray crystallography, highlighting structural rigidity absent in the target compound’s flexible ethoxyethyl linker .
- Compound 11 from : Structure: N-(1-Methyl-3-(methylthiocarbonothioyl)-1H-benzo[d]imidazol-2(3H)-ylidene)methanaminium iodide. Key Features: A benzimidazole core with methylthiocarbonothioyl and methanaminium substituents. While the target compound uses a methylsulfonyl group, this analog employs a sulfur-rich thiocarbonothioyl group, which may enhance metal-binding capacity. Synthesis: Prepared via alkylation with methyl iodide, contrasting with the target compound’s likely coupling reactions (e.g., carbodiimide-mediated amidation, as in ) .
Carboxamide-Containing Compounds
- Compound 2i from : Structure: (S)-1-(6-(4-((2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)carbamoyl)phenoxy)hexyl)-3-benzyl-1H-imidazol-3-ium bromide. Key Features: A zwitterionic imidazolium salt with a carboxamide linker. The target compound’s carboxamide is simpler, lacking the phenylpropan-2-yl and benzyl groups seen here. However, the presence of a cationic imidazolium ring in 2i introduces solubility differences compared to the neutral imidazole in the target .
Sulfonyl-Substituted Heterocycles
No direct analogs with methylsulfonyl groups were identified in the provided evidence.
Research Findings and Limitations
- Sulfonyl Group Impact: The methylsulfonyl group enhances electronegativity and hydrogen-bonding capacity, differing from sulfur-containing groups in Compound 11 (e.g., thiocarbonothioyl) .
- Synthesis Challenges : Unlike the straightforward alkylation in , the target compound likely requires multi-step synthesis involving amidation and sulfonylation, as inferred from .
Critical Analysis of Evidence
The provided materials lack direct data on the target compound, necessitating extrapolation from structural analogs. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
